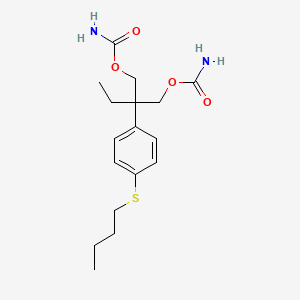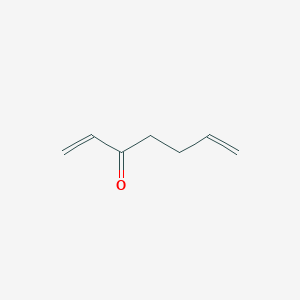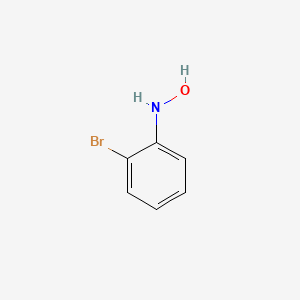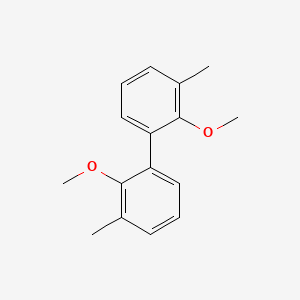
N,N-Dibenzyl-N-methylphenylmethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltribenzylaminium is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltribenzylaminium typically involves the reaction of benzylamine with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selectivity of the methylation process.
Industrial Production Methods
In industrial settings, the production of Methyltribenzylaminium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and flow rates. The final product is purified using techniques like distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltribenzylaminium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Benzyl halides or benzyl ethers.
Wissenschaftliche Forschungsanwendungen
Methyltribenzylaminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: Research is being conducted to explore its potential as a therapeutic agent in treating certain diseases due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyltribenzylaminium involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily acts by binding to nucleophilic sites on proteins and enzymes, thereby modifying their activity. The pathways involved include the inhibition of enzyme activity and alteration of protein structures, which can lead to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler analogue with similar reactivity but lacks the methyl group.
Tribenzylamine: Similar structure but without the methyl group, leading to different reactivity and applications.
N-Methylbenzylamine: Another related compound with a single benzyl group and a methyl group.
Uniqueness
Methyltribenzylaminium is unique due to its specific combination of methyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and in biochemical research.
Eigenschaften
CAS-Nummer |
24490-73-1 |
|---|---|
Molekularformel |
C22H24N+ |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
tribenzyl(methyl)azanium |
InChI |
InChI=1S/C22H24N/c1-23(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3/q+1 |
InChI-Schlüssel |
VXIMSDDTJVAMKK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
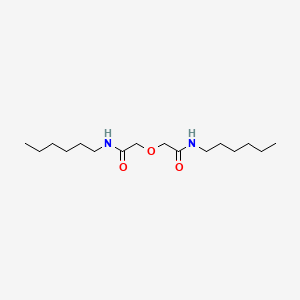

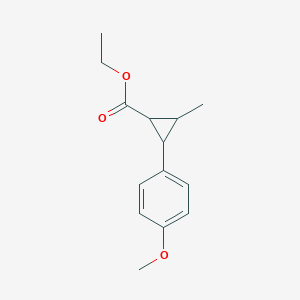
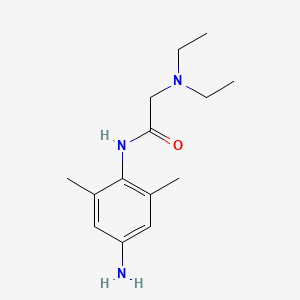
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

